molecular formula C30H29NO11S B3367777 Einecs 243-131-0 CAS No. 19524-64-2

Einecs 243-131-0

Cat. No.: B3367777
CAS No.: 19524-64-2
M. Wt: 611.6 g/mol
InChI Key: JWIOHADFDHXRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Einecs 243-131-0 is a chemical compound supplied for research and development purposes. This product is intended for non-human research only and is not intended for diagnostic, therapeutic, or veterinary applications. Researchers can utilize this compound in various laboratory settings, including medicinal chemistry and material science. Heterocyclic compounds like morpholine and pyridine derivatives are of significant interest in modern drug discovery due to their versatile pharmacological profiles and favorable physicochemical properties. These scaffolds are commonly found in pharmaceuticals targeting a range of conditions and are valued for their ability to optimize solubility and permeability in potential drug candidates. Always consult the product's Certificate of Analysis for specific data and handle all materials in accordance with safe laboratory practices.

Properties

IUPAC Name

(6,7-dihydroxy-2-oxochromen-4-yl) methanesulfonate;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4.C10H8O7S/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-18(14,15)17-9-4-10(13)16-8-3-7(12)6(11)2-5(8)9/h5-8,10-12H,9H2,1-4H3;2-4,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIOHADFDHXRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.CS(=O)(=O)OC1=CC(=O)OC2=CC(=C(C=C21)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29NO11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173175
Record name 6,7,-Dihydroxy-2-oxo-2H-1-benzopyran-4-methanesulphonic acid, compound with 1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxyisoquinoline (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19524-64-2
Record name 6,7,-Dihydroxy-2-oxo-2H-1-benzopyran-4-methanesulphonic acid, compound with 1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxyisoquinoline (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019524642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7,-Dihydroxy-2-oxo-2H-1-benzopyran-4-methanesulphonic acid, compound with 1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxyisoquinoline (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7,-dihydroxy-2-oxo-2H-1-benzopyran-4-methanesulphonic acid, compound with 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Production Research

Chemical Synthesis Routes

Traditional chemical synthesis routes to glyoxylic acid have been refined, and novel pathways have been developed to improve yield, selectivity, and environmental footprint. Key areas of research include catalytic oxidation, electrochemical synthesis, and ozonolysis.

Catalytic Oxidation Approaches

Catalytic oxidation is a prominent method for glyoxylic acid synthesis, primarily involving the oxidation of glyoxal (B1671930). Research has focused on developing highly selective and reusable catalysts to maximize the conversion of glyoxal to glyoxylic acid while minimizing the formation of byproducts like oxalic acid. taylorandfrancis.comresearchgate.net

Various catalysts have been investigated for this process. For instance, nano-Au/C catalysts, prepared by loading gold nanoparticles onto activated carbon, have shown effectiveness in the catalytic oxidation of glyoxal. eurekaselect.com Studies have explored the influence of reaction parameters such as temperature and pH on catalytic activity. eurekaselect.com Bimetallic catalysts, such as those combining palladium with bismuth or lead on a carbon support (Pd-Bi/C, Pd-Pb/C), have demonstrated high activity and selectivity. researchgate.net The introduction of these heavy metals as promoters enhances the catalytic performance. researchgate.net Furthermore, a novel vanadium oxide catalyst supported on active carbon has been developed for the liquid-phase oxidation of glyoxal to glyoxylic acid. researchgate.net

The oxidation of glyoxal using nitric acid is a well-established industrial process. wikipedia.orggoogle.com However, this method can be highly exothermic and prone to thermal runaway, and often requires a significant excess of nitric acid, leading to contamination of the final product. wikipedia.orggoogle.com To address this, a continuous flow micro-channel reactor has been utilized for the nitric acid oxidation of glyoxal. This approach offers improved mass and heat transfer, shortening reaction times, enhancing efficiency, and improving safety by preventing temperature spikes. xdhg.com.cn Research has also focused on using a non-oxidizing strong acid, such as hydrochloric acid, in conjunction with nitric acid to facilitate the reaction and obtain a high-purity aqueous solution of glyoxylic acid with minimal residual nitric acid. google.com

{ "type": "table", "title": "Catalytic Oxidation Approaches for Glyoxylic Acid Synthesis", "data": [ { "Substrate": "Glyoxal", "Catalyst/Oxidant": "Nano-Au/C", "Key Findings": "Effective for catalytic oxidation. Activity is influenced by temperature and pH.", "Reference": " eurekaselect.com" }, { "Substrate": "Glyoxal", "Catalyst/Oxidant": "Bimetallic Pd-Bi/C and Pd-Pb/C", "Key Findings": "High activity and selectivity. Heavy metals act as promoters.", "Reference": " researchgate.net" }, { "Substrate": "Glyoxal", "Catalyst/Oxidant": "Vanadium oxide on active carbon", "Key Findings": "Shows notable activity for liquid-phase oxidation of glyoxal.", "Reference": " researchgate.net" }, { "Substrate": "Glyoxal", "Catalyst/Oxidant": "Nitric acid in continuous flow reactor", "Key Findings": "Conversion of 80.3% and selectivity of 78.3% achieved under optimized conditions.", "Reference": " xdhg.com.cn" }, { "Substrate": "Glyoxal", "Catalyst/Oxidant": "Nitric acid with hydrochloric acid", "Key Findings": "Yield of 81.8% with a selectivity of 86.9% and low residual nitric acid.", "Reference": " google.com" } ] }

Electrochemical Synthesis Mechanisms

Electrochemical methods offer a green and controlled alternative for glyoxylic acid production. The electrochemical reduction of oxalic acid is a well-documented pathway. wikipedia.orggoogle.comgoogle.com This process is typically carried out in an aqueous acidic medium at low temperatures using cathodes with a high hydrogen overpotential, such as lead. wikipedia.orggoogle.comprepchem.com The efficiency of this reduction is highly dependent on the electrode material, temperature, and cathode voltage. chemicalbook.com

Research has shown that using lead cathodes in combination with salts of metals like vanadium, antimony, calcium, tin, silver, nickel, arsenic, cadmium, and copper in the electrolysis solution can improve the process, dispensing with the need for highly pure and expensive lead cathodes. google.com A study utilizing a selective non-crosslinked sulfonated polystyrene membrane in a cell with a lead cathode and a lead dioxide anode achieved a chemical yield of 80.04% with 99.42% selectivity after 150 minutes under optimal conditions. researchgate.net Furthermore, a tandem electrochemical process has been developed where oxalic acid is first reduced to glyoxylic acid, which is then further reacted in situ to produce glycine (B1666218). rsc.org In a flow cell, a selective conversion of oxalic acid to glyoxylic acid of 81% was achieved. rsc.org Co-laminar flow reactors are also being investigated for the simultaneous electrosynthesis of glyoxylic acid through the electrochemical reduction of oxalic acid and the oxidation of glyoxal, offering continuous operation and controlled product mixing. researchgate.net

{ "type": "table", "title": "Electrochemical Synthesis of Glyoxylic Acid from Oxalic Acid", "data": [ { "Cathode Material": "Lead", "Key Process Features": "Reduction in sulfuric acid electrolyte. Temperature control is crucial to prevent formation of glycolic acid.", "Yield/Selectivity": "Not specified in snippet.", "Reference": " wikipedia.orgprepchem.com" }, { "Cathode Material": "Lead alloys (with V, Sb, Ca, Sn, Ag, Ni, As, Cd, Cu)", "Key Process Features": "Allows use of less pure lead. Addition of metal salts to electrolysis solution.", "Yield/Selectivity": "Not specified in snippet.", "Reference": " google.com" }, { "Cathode Material": "Lead cathode with lead dioxide anode", "Key Process Features": "Utilizes a selective non-crosslinked sulfonated polystyrene membrane.", "Yield/Selectivity": "80.04% chemical yield with 99.42% selectivity after 150 minutes.", "Reference": " researchgate.net" }, { "Cathode Material": "Lead foil", "Key Process Features": "Tandem process for glycine synthesis. First step is reduction of oxalic acid to glyoxylic acid.", "Yield/Selectivity": "81% selective conversion to glyoxylic acid.", "Reference": " rsc.org" } ] }

Ozonolysis and Other Oxidation Pathways

Ozonolysis of maleic acid derivatives is another effective route for producing glyoxylic acid. wikipedia.orggoogle.com This process involves the cleavage of the carbon-carbon double bond in maleic acid by ozone. Theoretically, this method can produce two moles of glyoxylic acid from one mole of maleic acid, offering a high potential yield. google.com An improved process involves the ozonolysis of maleic acid in a lower alkanol like methanol, followed by catalytic hydrogenation of the ozonolysis product in the presence of an antioxidant, and subsequent hydrolysis to yield glyoxylic acid monohydrate. google.comepo.org This method aims to inhibit the formation of by-products and enhance the selectivity towards glyoxylic acid. google.com The concentration of maleic acid during the reaction is a critical parameter, with concentrations between 0.1 and 40 weight percent being optimal for production efficiency and selectivity. google.comepo.org

A novel approach combines the ozonolysis of maleic acid with the oxidation of glyoxal. In this process, the ozonolysis of maleic acid in solvents like methanol, acetic acid, or formic acid at low temperatures forms hydroperoxide compounds and glyoxylic acid hemiacetal with a high yield (>95%). This mixture is then used to oxidize a separate glyoxal solution, effectively converting both maleic acid and glyoxal into glyoxylic acid. researchgate.net

Novel Precursors and Reaction Conditions

Research continues to explore novel precursors and reaction conditions to enhance the efficiency and sustainability of glyoxylic acid synthesis. While traditional precursors like glyoxal and oxalic acid remain prevalent, studies have investigated alternative starting materials. For instance, the conversion of glycolic acid to glyoxylic acid serves as a key step in some chemo-enzymatic routes. researchgate.net

The development of novel reaction conditions, such as the use of continuous flow reactors and specialized catalysts, is a significant area of advancement. These innovations aim to improve reaction control, increase safety, and boost product yields. xdhg.com.cn The synthesis of glyoxylic acid from dichloroacetic acid has also been explored, involving the reaction of a metal salt of dichloroacetic acid with a metal salt of another organic acid in a dilute aqueous solution.

Biotechnological and Enzymatic Production

Biotechnological routes for glyoxylic acid production are gaining traction as they offer high specificity, milder reaction conditions, and a reduced environmental impact compared to some chemical methods.

Enzyme-Catalyzed Oxidations (e.g., Glycolate (B3277807) Oxidase)

A primary focus of biotechnological research is the enzyme-catalyzed oxidation of glycolic acid to glyoxylic acid using glycolate oxidase (GOX). google.comproteopedia.org This enzyme, found in various organisms including plants and microorganisms, specifically catalyzes the oxidation of glycolate in the presence of oxygen. proteopedia.orguwec.edu The reaction produces glyoxylic acid and hydrogen peroxide. proteopedia.org

A significant challenge in this process is the potential for the hydrogen peroxide byproduct to non-enzymatically degrade the glyoxylic acid product. google.com To overcome this, catalase is often used in conjunction with glycolate oxidase to decompose the hydrogen peroxide into water and oxygen, thereby improving the yield of glyoxylic acid. google.com Research has demonstrated that a process involving glycolic acid concentrations ranging from 200 mM to 2,500 mM, in the presence of both glycolate oxidase and catalase at a pH of 7 to 10, provides a commercially practical method for production. google.com The addition of flavin mononucleotide (FMN) can also enhance the productivity of glycolate oxidase. google.com

Genetic engineering has been employed to improve the efficiency of this enzymatic process. Microbial cells, such as Aspergillus nidulans, Pichia pastoris, Hansenula polymorpha, and Escherichia coli, have been genetically modified to express glycolate oxidase, allowing for the use of whole microbial cells as catalysts for the conversion of glycolic acid to glyoxylic acid. google.comnih.gov

{ "type": "table", "title": "Enzymatic Production of Glyoxylic Acid", "data": [ { "Enzyme": "Glycolate Oxidase (from spinach)", "Substrate": "Glycolic Acid", "Key Findings": "Catalyzes the oxidation of glycolic acid to glyoxylic acid. Yields are improved by the addition of catalase to decompose hydrogen peroxide.", "Reference": " google.com" }, { "Enzyme": "Glycolate Oxidase (from various sources)", "Substrate": "Glycolic Acid", "Key Findings": "The enzyme is a key component in photorespiration, converting glycolate to glyoxylate (B1226380).", "Reference": " wikipedia.orgproteopedia.org" }, { "Enzyme": "Glycolate Oxidase and Catalase", "Substrate": "Glycolic Acid", "Key Findings": "A commercially viable process using glycolic acid concentrations of 200-2500 mM at pH 7-10.", "Reference": " google.com" }, { "Enzyme": "Glycolate Oxidase (genetically expressed)", "Substrate": "Glycolic Acid", "Key Findings": "Whole microbial cells (e.g., E. coli, Aspergillus nidulans) engineered to express glycolate oxidase can be used as catalysts.", "Reference": " google.comnih.gov" } ] }

Advanced Isolation and Purification Techniques from Synthesis Mixtures

The purification of 4-(2-Ethoxypyridin-3-yl)morpholine from reaction mixtures post-synthesis is crucial for its application in research and development. The primary method cited for its isolation and purification is flash column chromatography. evitachem.com This technique is a widely used and efficient method for separating compounds from a mixture.

The typical synthesis of 4-(2-Ethoxypyridin-3-yl)morpholine involves the reaction of a 2-ethoxypyridine (B84967) precursor with morpholine (B109124), often in the presence of a base like triethylamine (B128534) and a solvent such as tetrahydrofuran (B95107) or dichloromethane. evitachem.com After the reaction is complete, the resulting mixture contains the desired product along with unreacted starting materials, byproducts, and the catalyst.

Flash column chromatography is employed to effectively separate the target compound from these impurities. This process involves passing the crude reaction mixture through a column packed with a solid stationary phase (commonly silica (B1680970) gel) and eluting with a liquid mobile phase. The separation is based on the differential partitioning of the components between the two phases.

Table 1: Purification Parameters for 4-(2-Ethoxypyridin-3-yl)morpholine

ParameterDescriptionSource
Purification Method Flash Column Chromatography evitachem.com
Stationary Phase Typically silica gel evitachem.com
Mobile Phase/Solvent System A suitable solvent or mixture of solvents is used to elute the compound. The specific system is determined based on the polarity of the product and impurities. evitachem.com
Monitoring Techniques such as thin-layer chromatography (TLC) are used to monitor the progress of the purification and identify fractions containing the pure product. evitachem.com

This purification technique allows for the isolation of 4-(2-Ethoxypyridin-3-yl)morpholine in high purity, which is essential for its subsequent use in pharmacological and material science studies. evitachem.com

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms

While specific photolytic studies on Prodolic acid are not extensively documented, its structural motifs suggest potential photochemical degradation pathways. The presence of a carboxylic acid group makes it a candidate for photodecarboxylation, a common reaction for such compounds upon UV irradiation, which would lead to the loss of carbon dioxide and the formation of a corresponding alkylated pyrano[3,4-b]indole. acs.orgnih.gov

Furthermore, the pyrano[3,4-b]indole core itself is photo-reactive. Studies on closely related pyrano[3,4-b]indol-3(9H)-ones have shown that photo-oxygenation can occur, leading to the formation of indole (B1671886) 2,3-dicarbonyl derivatives through a peroxide intermediate. rsc.orgrsc.org This suggests that under aerobic and photolytic conditions, the pyran ring of Prodolic acid could undergo oxidative cleavage. The indole nucleus is also known to be susceptible to photo-oxidation, potentially leading to a variety of oxidized products. nih.gov The pH of the medium can significantly influence the rate and by-products of photolytic degradation of pharmaceutical compounds. nih.gov

Table 1: Potential Photochemical Reactions of Prodolic Acid

Reaction Type Reactive Moiety Potential Products
Photodecarboxylation Carboxylic Acid 1-ethyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole
Photo-oxygenation Pyrano[3,4-b]indole core Indole dicarbonyl derivatives, cleaved pyran ring products

The redox chemistry of Prodolic acid is primarily centered on the indole nucleus, which is electron-rich and susceptible to oxidation. wikipedia.org Electrochemical studies on indole and its derivatives show that they can be oxidized to form various products, including trimers and polymers. researchgate.net The oxidation of indole-5-carboxylic acid, a related compound, demonstrates that the carboxylic acid group influences the redox behavior and can lead to changes in the film structure of the polymerized product upon deprotonation. rsc.org Common oxidizing agents can convert indoles to oxindoles. wikipedia.org Therefore, Prodolic acid is expected to be readily oxidized at the indole ring, potentially leading to the corresponding oxindole (B195798) derivative or other oxidized species. The carboxylic acid and tetrahydropyran (B127337) moieties are generally stable under mild oxidizing conditions.

Reduction reactions would likely target the carboxylic acid group, which can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride. The indole ring can also be hydrogenated under catalytic conditions, leading to the saturation of the pyrrole (B145914) part of the heterocycle.

Organic Transformations and Derivative Synthesis

The carboxylic acid functionality of Prodolic acid allows it to participate in condensation reactions. labxchange.orglibretexts.org In the presence of an acid catalyst and a suitable heterocyclic compound containing a nucleophilic group (e.g., an amino group), Prodolic acid can form a new amide or ester linkage. For example, condensation of a carboxylic acid with an amino-substituted heterocycle would result in the formation of an amide bond. mdpi.com The synthesis of pyrano[3,4-b]indoles often involves condensation reactions as key steps, for instance, the reaction of a tryptophol (B1683683) with a keto ester. google.com

The reaction of Prodolic acid with amines is a classic example of amidation. The direct reaction of a carboxylic acid with an amine can be challenging as it often forms a stable ammonium (B1175870) carboxylate salt. libretexts.org To facilitate the formation of the amide bond, a dehydrating agent or activation of the carboxylic acid is typically required. organic-chemistry.orgnih.gov Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive derivative such as an acid chloride. libretexts.org The reaction of Prodolic acid with a primary or secondary amine in the presence of an appropriate coupling agent would yield the corresponding amide derivative. rsc.orgchemistrystudent.comnih.gov

Table 2: Key Functional Groups and Their Reactivity in Prodolic Acid

Functional Group Type of Reaction Reagents/Conditions
Carboxylic Acid Amidation Amine, Coupling Agent (e.g., DCC, TiCl4) nih.gov
Carboxylic Acid Esterification Alcohol, Acid Catalyst
Indole Oxidation Oxidizing Agent (e.g., N-bromosuccinimide) wikipedia.org
Indole Reduction (Hydrogenation) H2, Catalyst (e.g., Pd/C)

Asymmetric Synthesis of Chiral Glyoxylic Acid Derivatives

L-Menthyl glyoxylate (B1226380) and similar chiral glyoxylic acid derivatives serve as pivotal starting materials in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. nih.govyoutube.com The inherent chirality of the auxiliary group, such as the menthyl or bornane sultam group, directs the stereochemical course of a reaction, enabling the creation of new stereocenters with high fidelity. researchgate.net This methodology is crucial for synthesizing optically pure compounds like unnatural α-amino acids, which are significant in drug discovery and materials science. frontiersin.orgrsc.org

Research has demonstrated the efficacy of chiral glyoxylate derivatives in various stereocontrolled reactions. researchgate.net For instance, derivatives like N-glyoxyloyl-(2R)-bornane-10,2-sultam and (-)-8-phenylmenthyl glyoxylate have been successfully employed in asymmetric Morita–Baylis–Hillman and ene reactions. researchgate.net In these reactions, the chiral auxiliary guides the approach of the reacting molecules, resulting in a high degree of diastereoselectivity. The carbonyl-ene reaction, in particular, proceeds effectively with chiral glyoxylic acid derivatives in the presence of a Lewis acid like Zinc Bromide (ZnBr₂), yielding products with diastereoisomeric excesses (de) ranging from 72–94%. researchgate.net Similarly, the Morita–Baylis–Hillman reaction, catalyzed by dimethyl sulfide (B99878) and titanium tetrachloride, can achieve very high diastereoselectivity (over 95% de). researchgate.net After the reaction, the chiral auxiliary can often be cleaved to yield the desired chiral product and allow for the recovery of the auxiliary. mdpi.com

Table 1: Asymmetric Reactions Utilizing Chiral Glyoxylate Derivatives

Reaction TypeChiral Auxiliary ExampleCatalyst/ReagentDiastereomeric Excess (de)Reference
Carbonyl-Ene Reaction8-PhenylmentholZnBr₂ (catalytic)72–94% researchgate.net
Morita–Baylis–HillmanN-glyoxyloyl-(2R)-bornane-10,2-sultam(CH₃)₂S / TiCl₄>95% researchgate.net
Ene ReactionN-glyoxyloyl-(2R)-bornane-10,2-sultamLewis AcidsPredominantly (S) configuration researchgate.net
Alkylation(1S,2S,5S)-2-hydroxypinan-3-oneNot specifiedHigh rsc.org

Computational and Theoretical Chemistry Studies

Computational chemistry offers powerful tools to investigate chemical phenomena at the molecular level, providing insights that complement experimental findings. openaccessjournals.com For a molecule like L-menthyl glyoxylate, theoretical studies are essential for understanding its structure, reactivity, and the mechanisms by which it induces chirality. uoa.grresearchgate.net

Potential Energy Surface Characterization

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a chemical system as a function of its geometry. acs.org Characterizing the PES for a reaction involving L-menthyl glyoxylate allows researchers to identify the most likely pathways from reactants to products. This involves locating energy minima, which correspond to stable molecules (reactants, intermediates, and products), and saddle points, which represent the transition states connecting them.

By mapping the PES, scientists can understand why a particular stereochemical outcome is favored in an asymmetric synthesis. The chiral environment created by the menthyl group leads to different energy barriers for the pathways leading to different stereoisomers. The product observed experimentally corresponds to the one formed via the lowest energy transition state on the PES. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to compute these surfaces. openaccessjournals.comacs.org

Reaction Kinetics and Thermodynamics Modeling

Computational modeling is instrumental in quantifying the kinetic and thermodynamic aspects of chemical reactions. acs.orgarchive.orgacs.org For reactions involving L-menthyl glyoxylate, these models can predict the feasibility, spontaneity, and rate of the chemical transformation. unizar.es

Table 2: Key Parameters in Computational Reaction Modeling

Parameter TypeParameter NameSymbolSignificance in Modeling
Thermodynamic Enthalpy of ReactionΔHHeat absorbed or released during the reaction.
Thermodynamic Gibbs Free Energy of ReactionΔGDetermines the spontaneity of the reaction.
Kinetic Activation EnergyEaThe minimum energy required to initiate the reaction; determines reaction rate.
Kinetic Rate ConstantkProportionality constant relating reaction rate to reactant concentrations.

Molecular Interactions and Conformational Analysis

The three-dimensional structure and non-covalent interactions of L-menthyl glyoxylate are critical to its function as a chiral auxiliary. nih.gov Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. acs.org For L-menthyl glyoxylate, the bulky and flexible cyclohexane (B81311) ring of the menthyl group can adopt several conformations, and its orientation relative to the glyoxylate group is key to its stereodirecting ability.

Computational methods, alongside experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are used to determine the most stable conformation. rsc.org This preferred conformation minimizes unfavorable steric interactions and maximizes stabilizing interactions, such as van der Waals forces. The analysis reveals how the chiral auxiliary physically blocks one face of the reactive glyoxylate carbonyl group, forcing an incoming reactant to approach from the less hindered side. This directed attack is the fundamental mechanism of stereocontrol in asymmetric synthesis. Understanding these subtle molecular interactions is essential for designing more efficient chiral auxiliaries for a wide range of chemical transformations. rsc.org

Biochemical Pathways and Metabolic Research Non Clinical Organismal Focus

Glyoxylate (B1226380) Cycle in Plants, Bacteria, and Fungi

The glyoxylate cycle is a key anabolic pathway and a variation of the tricarboxylic acid (TCA) cycle, occurring in plants, bacteria, fungi, and protists. wikipedia.org Discovered in 1957 by Sir Hans Kornberg and his mentor Hans Krebs, this cycle is fundamental for organisms to synthesize carbohydrates from two-carbon compounds like acetate, especially when simple sugars are unavailable. wikipedia.org In plants, this process is housed in specialized peroxisomes known as glyoxysomes. wikipedia.orgslideshare.net

The glyoxylate cycle utilizes five enzymes from the TCA cycle: citrate (B86180) synthase, aconitase, succinate (B1194679) dehydrogenase, fumarase, and malate (B86768) dehydrogenase. wikipedia.org However, it is distinguished by two key enzymes that allow it to bypass the CO2-releasing steps of the TCA cycle: Isocitrate Lyase (ICL) and Malate Synthase (MS) . researchgate.netnih.gov

Isocitrate Lyase (ICL): This enzyme catalyzes the cleavage of isocitrate into glyoxylate and succinate. wikipedia.orgresearchgate.net

Malate Synthase (MS): This enzyme facilitates the condensation of glyoxylate with another molecule of acetyl-CoA to form malate. wikipedia.orgmdpi.com

Regulation of the glyoxylate cycle is tightly coordinated with the TCA cycle, primarily at the isocitrate branch point. In bacteria, when growing on substrates that produce acetyl-CoA, isocitrate dehydrogenase (IDH), the enzyme that directs isocitrate into the TCA cycle, is inactivated by phosphorylation. researchgate.net This inactivation, carried out by a specific kinase, diverts isocitrate towards the glyoxylate cycle, promoting biosynthesis. researchgate.netinflibnet.ac.in When the need for energy production via the TCA cycle increases, a phosphoprotein phosphatase reactivates IDH. inflibnet.ac.in In some bacteria, the expression of the genes for ICL (aceA) and MS (aceB) is controlled by repressors like RamB and GlxR, which respond to the availability of different carbon sources. nih.gov

Table 1: Key Enzymes of the Glyoxylate Cycle

Enzyme Function Pathway
Isocitrate Lyase (ICL) Cleaves isocitrate into glyoxylate and succinate. wikipedia.orgresearchgate.net Glyoxylate Cycle
Malate Synthase (MS) Condenses glyoxylate and acetyl-CoA to form malate. wikipedia.orgmdpi.com Glyoxylate Cycle
Citrate Synthase Condenses acetyl-CoA and oxaloacetate to form citrate. wikipedia.orgmdpi.com Shared
Aconitase Isomerizes citrate to isocitrate. wikipedia.orgresearchgate.net Shared

The glyoxylate cycle is crucial for gluconeogenesis—the synthesis of glucose from non-carbohydrate precursors. wikipedia.orgnih.gov In microorganisms and germinating plant seeds, which rely on stored lipids for energy and growth before photosynthesis can begin, this pathway is essential. wikipedia.orgnih.govnih.gov

During lipid mobilization, fatty acids are broken down through β-oxidation to produce acetyl-CoA. nih.govnih.gov The glyoxylate cycle then converts two molecules of acetyl-CoA into one molecule of succinate, which can then enter the TCA cycle to be converted to malate and subsequently oxaloacetate. wikipedia.orgcutm.ac.in This oxaloacetate is a primary precursor for gluconeogenesis, being converted to phosphoenolpyruvate (B93156) and then into glucose and other carbohydrates. wikipedia.orgrammohancollege.ac.in This entire process allows organisms to transform stored fat into sugars that can fuel growth and development. wikipedia.orgslideshare.netcutm.ac.in The efficiency of stored reserve breakdown is critical for the rapid transition from a seed to a seedling. rammohancollege.ac.in

The glyoxylate cycle is intrinsically linked to the Tricarboxylic Acid (TCA) cycle, functioning as an anaplerotic pathway that replenishes its intermediates. researchgate.netslideshare.net It shares several enzymes and the intermediate, isocitrate, serves as a critical branch point between the two cycles. researchgate.netinflibnet.ac.in

The key distinction is that the glyoxylate cycle bypasses the two decarboxylation steps of the TCA cycle, which are catalyzed by isocitrate dehydrogenase and α-ketoglutarate dehydrogenase. wikipedia.orgresearchgate.net This carbon-conserving shortcut is achieved by the action of isocitrate lyase and malate synthase. wikipedia.org The succinate produced by isocitrate lyase can re-enter the TCA cycle to be converted to malate and oxaloacetate, thus replenishing the cycle's intermediates. wikipedia.orginflibnet.ac.in This interaction allows organisms growing on two-carbon compounds to produce the necessary four-carbon precursors for biosynthesis without depleting the TCA cycle intermediates required for respiration. slideshare.netresearchgate.net In fungi, the glyoxylate cycle also shows crosstalk with the methylcitrate cycle, which is involved in metabolizing propionyl-CoA. mdpi.com

Table 2: Comparison of Glyoxylate and TCA Cycles

Feature Glyoxylate Cycle Tricarboxylic Acid (TCA) Cycle
Primary Function Anabolic: Net synthesis of C4 compounds from C2 units. wikipedia.org Catabolic: Complete oxidation of acetyl-CoA for energy. slideshare.net
Starting Molecule Acetyl-CoA. wikipedia.org Acetyl-CoA. slideshare.net
Key Enzymes Isocitrate Lyase, Malate Synthase. researchgate.net Isocitrate Dehydrogenase, α-Ketoglutarate Dehydrogenase. researchgate.net
Carbon Loss (as CO2) Bypasses decarboxylation steps; no net loss of carbon. wikipedia.orgresearchgate.net Two molecules of CO2 released per acetyl-CoA. researchgate.net
Net Products from 2 Acetyl-CoA 1 Succinate, 1 NADH, 1 FADH2. rammohancollege.ac.in 2 CO2, 3 NADH, 1 FADH2, 1 GTP/ATP (per turn). rammohancollege.ac.in

| Location in Plants | Glyoxysomes. wikipedia.org | Mitochondria. slideshare.net |

Glyoxylic Acid Metabolism in Eukaryotic Systems

In eukaryotic organisms, glyoxylic acid (glyoxylate) is a metabolic intermediate produced from the breakdown of several compounds. wikipedia.org Its metabolism is compartmentalized, involving mitochondria, peroxisomes, and the cytosol to prevent its accumulation and subsequent conversion to the harmful compound oxalate. mdpi.comnih.gov

Glyoxylate is generated through two primary catabolic pathways in eukaryotes:

Hydroxyproline Catabolism: The breakdown of the amino acid 4-hydroxy-L-proline (4-Hyp), a major component of collagen, is a significant source of glyoxylate. mdpi.comnih.govnih.gov This process occurs in the mitochondria and involves a series of four enzymatic reactions. mdpi.comfigshare.com The final step, catalyzed by 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA1), cleaves 4-hydroxy-2-oxoglutarate into pyruvate (B1213749) and glyoxylate. mdpi.comnih.gov

Glycolate (B3277807) Catabolism: In plants, glycolate is a product of photorespiration, a process that occurs when RuBisCO acts on oxygen instead of carbon dioxide. oup.combyjus.com Glycolate is transported to peroxisomes where it is oxidized by glycolate oxidase to form glyoxylate and hydrogen peroxide. byjus.comnih.govbyjus.com This pathway serves to detoxify the toxic byproducts of photorespiration. oup.comnih.gov

Once formed, glyoxylate is rapidly metabolized by several enzymes to prevent its conversion to oxalate. wikipedia.org A crucial step in this detoxification is its conversion to the amino acid glycine (B1666218) through transamination. mdpi.com

This conversion is primarily catalyzed by alanine-glyoxylate aminotransferase (AGT) . nih.govwikipedia.org AGT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that facilitates the transfer of an amino group from L-alanine to glyoxylate, producing pyruvate and glycine. nih.govnih.gov In humans, AGT is mainly located in liver peroxisomes, which act as the primary site for glyoxylate detoxification. nih.gov

Other aminotransferases can also utilize glyoxylate as a substrate. For instance, glutamate:glyoxylate aminotransferase is active in plant peroxisomes, converting glyoxylate to glycine. nih.gov In mitochondria, a different isoform, AGT2, can also convert glyoxylate to glycine. wikipedia.org The efficient conversion of glyoxylate to glycine by these aminotransferases is vital for preventing the buildup of oxalate. mdpi.comresearchgate.net

Table 3: Compound Names Mentioned

Compound Name
2-Phosphoglycolate
3-Phosphoglycerate
4-Hydroxy-2-oxoglutarate
4-hydroxy-L-proline
Acetaldehyde
Acetate
Acetic acid
Acetyl-CoA
Alanine (B10760859)
Amoxicillin
Ammonia
Aspartate
ATP
Calcium oxalate
Carbon dioxide
Choline
Citrate
Citric acid
Coenzyme-A
Dexamethasone
Ethanol
FADH2
Fatty acids
Fructose (B13574)
Fumarase
Fumarate
Gibberellins
Glucose
Glutamate
Glycerate
Glycerol
Glycine
Glycolate
Glycolic acid
Glyoxal (B1671930)
Glyoxylate
Glyoxylic acid
GTP
Hydrogen peroxide
Hydroxyphenylglycine
Hydroxyproline
Hydroxypyruvate
Isocitrate
L-alanine
Lactate
Malate
Malic acid
Myosin heavy chain II
NADH
NADPH
O-phosphoethanolamine
Oxalate
Oxalic acid
Oxaloacetate
Oxygen
Phosphoenolpyruvate
Proline
Propionyl-CoA
Pyridoxal 5'-phosphate
Pyruvate
Pyruvic acid
Ribulose-1,5-bisphosphate
Serine
Succinate
Succinic acid
Sucrose
Threonine
Triacylglycerol

General Role in Amino Acid Metabolism

L-Alanyl-L-Glutamine (Einecs 243-131-0) is a dipeptide composed of the amino acids L-alanine and L-glutamine. Its primary role in metabolic research stems from its high stability and solubility in aqueous solutions, which makes it a superior delivery vehicle for glutamine compared to the free amino acid itself, which is prone to degradation. wikipedia.org In non-clinical, organismal studies, L-Alanyl-L-Glutamine serves as a readily available source of its constituent amino acids, which are subsequently integrated into various metabolic pathways.

Following administration in a research context, the dipeptide is hydrolyzed by peptidases, releasing free L-alanine and L-glutamine, which then become available for cellular uptake and metabolism. This process allows the dipeptide to influence the body's amino acid pools. For instance, in a study on post-operative anesthetized dogs, the infusion of L-Alanyl-L-Glutamine increased the arterial concentrations of both alanine and glutamine and abolished the net efflux of glutamine from the hindlimb, demonstrating its role in altering amino acid exchange between tissues. researchgate.net

The alanine component is also metabolically significant. It is a key glucogenic amino acid, meaning it can be converted into glucose. This occurs primarily through its conversion to pyruvate via the alanine aminotransferase reaction. Pyruvate is a central hub in metabolism, capable of entering the citric acid cycle for energy production or serving as a substrate for gluconeogenesis in the liver and kidneys. mdpi.com

The table below summarizes key research findings on the metabolic effects of L-Alanyl-L-Glutamine in various non-clinical organismal models.

Table 1: Research Findings on L-Alanyl-L-Glutamine in Amino Acid Metabolism

Organism Experimental Model Key Research Findings
Rat Streptozotocin-induced diabetes Supplementation with L-Alanyl-L-Glutamine improved transaminase and fructosamine (B8680336) levels. It also influenced the morphometry of the jejunal wall, indicating an effect on intestinal tissue metabolism. nih.gov
Dog Post-operative anesthesia Infusion raised arterial concentrations of alanine and glutamine. It stopped the net release of glutamine and initiated a net uptake of alanine in the hindlimb, reducing the net release of nitrogen from the muscle. researchgate.net

| Piglet | Lipopolysaccharide (LPS) challenge | Administration of the dipeptide increased glutamine concentrations in the intestinal lumen and plasma, reduced markers of intestinal injury, and ameliorated the inflammatory response, demonstrating a protective role in gut metabolism during endotoxin (B1171834) stress. researchgate.net |

In essence, L-Alanyl-L-Glutamine functions as a stabilized and bioavailable source of glutamine and alanine. Its administration in research models demonstrates a clear influence on inter-organ amino acid flux, nitrogen balance, and the metabolic pathways of gluconeogenesis and energy production.

Table 2: Mentioned Chemical Compounds

Compound Name
L-Alanyl-L-Glutamine
L-Alanine
L-Glutamine
Pyruvate
Glucose
Proline
Citrulline
Fructosamine

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are paramount for the separation, identification, and quantification of 4-(2-Ethoxypyridin-3-yl)morpholine from complex mixtures. The choice of technique depends on the analyte's properties and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like 4-(2-Ethoxypyridin-3-yl)morpholine. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For pyridine (B92270) and its derivatives, which are structurally related to the target compound, various HPLC methods have been developed. helixchrom.comnih.gov

A typical HPLC method for a morpholine (B109124) derivative might employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. ijpsdronline.comnih.gov The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the basic morpholine and pyridine moieties. helixchrom.com Detection can be achieved using several methods:

UV-Vis Detection: Given the presence of the pyridine ring, which is a chromophore, UV detection is a suitable method. The wavelength of maximum absorbance (λmax) would need to be determined experimentally for 4-(2-Ethoxypyridin-3-yl)morpholine.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for definitive identification based on the mass-to-charge ratio of the analyte. helixchrom.com

Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) Detection: For compounds lacking a strong UV chromophore, or for universal detection, ELSD or RI detectors can be utilized. helixchrom.comhelixchrom.com

For quantitative analysis, a derivatization step can be employed to enhance detectability. For instance, morpholine has been quantified by HPLC after derivatization with 1-Naphthyl isothiocyanate, which introduces a highly responsive chromophore. ijpsdronline.com

Table 1: Representative HPLC Parameters for Analysis of Related Compounds

This table presents typical conditions for the analysis of compounds structurally similar to 4-(2-Ethoxypyridin-3-yl)morpholine and is for illustrative purposes.

ParameterPyridine Derivatives helixchrom.comMorpholine Derivatives ijpsdronline.com
Column Core-shell mixed-modeC18
Mobile Phase Isocratic; Acetonitrile/Water with acidAcetonitrile/Buffer
Detection UV, MS, ELSD, RIHPLC with UV detection
Elution Time < 6 minutesNot specified

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While 4-(2-Ethoxypyridin-3-yl)morpholine may require derivatization to improve its volatility and thermal stability, GC-MS offers excellent separation efficiency and definitive identification capabilities. cdc.gov

For the analysis of morpholine, a common approach involves derivatization to form a more volatile and stable product. nih.govresearchgate.net For example, morpholine can be reacted with sodium nitrite (B80452) under acidic conditions to produce the volatile N-nitrosomorpholine, which is then analyzed by GC-MS. nih.govresearchgate.net This method has been successfully applied to determine morpholine residues in various samples with low detection limits. nih.govnih.gov

The GC separates the components of the mixture, and the MS provides detailed structural information based on the mass spectrum of the eluted compounds. cdc.govnist.gov The fragmentation pattern observed in the mass spectrum serves as a fingerprint for the compound, allowing for its unambiguous identification. nist.gov

Table 2: Example GC-MS Method Parameters for Morpholine Analysis

This table provides an example of a validated method for a related compound and is for illustrative purposes.

ParameterMethod for Morpholine nih.gov
Derivatization Reagent Sodium nitrite (to form N-nitrosomorpholine)
Column Capillary column (e.g., DB-1701) nih.gov
Injector Temperature 250 °C nih.gov
Oven Program Temperature gradient (e.g., 100°C to 250°C) nih.gov
Detection Mass Spectrometry (Electron Ionization - EI)
Limit of Detection (LOD) 7.3 µg·L⁻¹ nih.gov
Limit of Quantification (LOQ) 24.4 µg·L⁻¹ nih.gov

Coupled Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is particularly valuable for the analysis of trace levels of compounds in complex matrices, such as biological fluids or environmental samples. nih.gov This technique combines the separation power of HPLC with the dual mass analysis capabilities of a tandem mass spectrometer.

In an LC-MS/MS system, the analyte is first separated by the LC column. Upon entering the mass spectrometer, a specific precursor ion corresponding to the target compound (in this case, the molecular ion of 4-(2-Ethoxypyridin-3-yl)morpholine) is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a very high degree of specificity and significantly reduces background noise.

LC-MS/MS is instrumental in pharmacokinetic studies for determining drug concentrations in plasma and for identifying metabolites. nih.govresearchgate.net The technique can be used to trace the metabolic fate of 4-(2-Ethoxypyridin-3-yl)morpholine by identifying its phase I and phase II metabolic products. researchgate.net Derivatization can also be employed in LC-MS/MS to improve ionization efficiency and achieve lower detection limits. researchgate.net

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods provide valuable information about the structure and concentration of 4-(2-Ethoxypyridin-3-yl)morpholine.

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry is a cornerstone for the structural elucidation of organic molecules. In the context of synthesizing 4-(2-Ethoxypyridin-3-yl)morpholine, MS can be used to identify the final product, as well as any intermediates, byproducts, or impurities. Electron ionization (EI) is a common technique used in GC-MS that produces a characteristic fragmentation pattern, which can be compared to spectral libraries for identification. nih.govnist.gov

In LC-MS, softer ionization techniques such as electrospray ionization (ESI) are typically used, which often result in a prominent molecular ion peak, providing the molecular weight of the compound. nih.gov By analyzing the fragmentation patterns from tandem MS (MS/MS) experiments, detailed structural information can be deduced, which is critical for identifying unknown metabolites or degradation products. mdpi.com For instance, the identification of iminium intermediates in the metabolism of compounds containing a piperidine (B6355638) ring (structurally related to morpholine) has been achieved using LC-MS/MS. mdpi.com

UV-Vis Spectrophotometry and Derivatization Methods for Detection

UV-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The pyridine ring in 4-(2-Ethoxypyridin-3-yl)morpholine is expected to exhibit UV absorbance. The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax) and relating it to the concentration via the Beer-Lambert law.

For compounds with weak or no chromophores, derivatization is a common strategy to enhance their detectability by UV-Vis spectrophotometry. This involves reacting the analyte with a reagent that introduces a strong chromophoric group into the molecule. While 4-(2-Ethoxypyridin-3-yl)morpholine likely has sufficient UV absorbance for direct analysis, derivatization could be employed to lower detection limits or to shift the absorbance to a more convenient wavelength to avoid interferences.

Furthermore, UV-Vis spectroscopy can be used in conjunction with other techniques, such as HPLC with a photodiode array (PDA) detector, which provides the UV-Vis spectrum of the eluting peaks, aiding in peak identification and purity assessment. jmchemsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of atoms within a molecule. In the study of N-acetyl-L-cysteine (NAC) derivatives, both ¹H NMR and ¹³C NMR are employed to confirm their synthesis and elucidate their precise molecular structures. nih.gov

The synthesis of various NAC derivatives aims to enhance properties like stability and bioavailability. nih.gov For instance, structural modifications can be made at the carboxyl, sulfhydryl, and acetyl groups. nih.gov NMR spectroscopy is crucial for verifying that these modifications have occurred at the intended positions. For example, in the synthesis of S-methylated NAC derivatives, the presence of a new signal corresponding to the S-methyl group in the NMR spectrum confirms the successful modification, while shifts in the signals of neighboring protons and carbons provide further structural confirmation. nih.gov

Research has successfully synthesized and characterized several NAC derivatives using this method. nih.gov The chemical shifts (δ), reported in parts per million (ppm), are compared against the parent NAC molecule and theoretical values to confirm the identity of the new compounds. nih.govresearchgate.net For example, the ¹H NMR spectrum of NAC shows characteristic peaks for its protons, such as the signal for the proton on the α-carbon (H-C-N) at approximately 4.41 ppm and the methyl group protons at 1.98 ppm. researchgate.net When NAC is modified, for instance by esterification of its carboxyl group, the chemical environment of nearby protons changes, leading to predictable shifts in their NMR signals. nih.gov

The following table presents NMR data for several synthesized NAC derivatives, illustrating how chemical shifts are used to confirm their structures. nih.gov

Compound NameNucleusSolventChemical Shifts (δ) in ppm
Methyl N-acetyl-S-methyl-l-cysteinate ¹H NMRMeOD4.65 (dd, 1H, CH), 3.75 (s, 3H, CH₃), 2.89 (ddd, 2H, CH₂), 2.13 (s, 3H, CH₃), 2.01 (s, 3H, CH₃)
¹³C NMRDMSO171.87, 169.85, 52.48, 51.98, 35.24, 22.73, 15.58
S-Methyl-N-propionyl-l-cysteine ¹H NMRd₆-DMSO8.13 (d, 1H, NH), 4.40 (td, 1H, CH), 2.77 (ddd, 2H, CH₂), 2.14 (q, 2H, CH₂), 2.07 (s, 3H, CH₃), 0.99 (t, 3H, CH₃)
¹³C NMRDMSO173.47, 172.84, 51.94, 35.56, 28.64, 15.69, 10.24
N-(4-Fluorobenzoyl)-S-methyl-l-cysteine ¹H NMRd₆-DMSO7.98 (d, 1H, NH), 7.88 (dd, 2H, Ar–H), 7.29 (t, 2H, Ar–H), 4.12 (dd, 1H, J = 8.5, 4.5 Hz, CH), 2.96 (ddd, 2H, CH₂), 2.01 (s, 3H, CH₃)
¹³C NMRDMSO172.96, 164.61, 130.04, 129.96, 115.79, 115.57, 54.64, 37.37, 15.91

Isotope Labeling and Metabolic Flux Analysis in Research Models

Isotope labeling is a technique used to trace the metabolic fate of a compound within a biological system. nih.govbiorxiv.org By replacing certain atoms in a molecule with their stable isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N), researchers can track the molecule and its breakdown products through various metabolic pathways using techniques like mass spectrometry (MS) or NMR. nih.govbiorxiv.orgnih.gov This approach is central to Metabolic Flux Analysis (MFA), a computational method used to quantify the rates (fluxes) of reactions in a metabolic network. nih.govnih.gov

In studies involving N-acetyl-L-cysteine, isotope labeling has been instrumental in understanding its role as a precursor to the antioxidant glutathione (B108866) (GSH) and its involvement in cellular redox chemistry. nih.gov For instance, by using ¹³C-labeled NAC, scientists can monitor its uptake by cells and its subsequent conversion into other metabolites. nih.gov

One advanced application involves hyperpolarized [1-¹³C] NAC, which dramatically enhances the NMR signal, allowing for real-time monitoring of NAC's metabolic transformations in living systems, including tumor xenografts. nih.gov In one study, researchers administered [¹³C₃, ¹⁵N]-labeled NAC to tumor-bearing mice and analyzed tumor extracts via mass spectrometry. nih.gov They were able to identify labeled metabolic products by looking for mass shifts in the resulting spectra, confirming that NAC is metabolized into compounds like NAC-glutathione disulfide (NAC-GSH). nih.gov

Metabolic Flux Analysis (MFA) integrates this isotope labeling data into a computational model of cellular metabolism. nih.govnih.gov This allows for the calculation of intracellular flux distributions, providing a quantitative understanding of how genetic or environmental changes affect metabolic pathways. nih.govnih.gov For example, MFA can reveal how cancer cells rewire their metabolism and how NAC might influence these pathways. nih.gov The distribution of ¹³C from labeled NAC into various downstream metabolites provides the necessary constraints to solve the model and determine the rates of key metabolic reactions. nih.govnih.gov

The table below summarizes findings from an isotope labeling study using hyperpolarized [1-¹³C] NAC in pancreatic tumor cell lines, showing the chemical shifts of NAC and its detected metabolites. nih.gov

CompoundCell LineObserved ¹³C Chemical Shift (ppm)Assignment
[1-¹³C] NAC Hs766t176.5Parent Compound
SU.86.86176.5Parent Compound
Oxidized NAC-NAC dimer Hs766t176.8Metabolite
SU.86.86176.8Metabolite
NAC-GSH Hs766t177.5Metabolite
SU.86.86177.5Metabolite

This data demonstrates the ability to non-invasively monitor the biochemical transformation of NAC in real-time, highlighting its role in cellular redox processes. nih.gov Such studies are crucial for understanding the biochemical mechanisms of action of NAC and for developing new therapeutic strategies. nih.gov

Environmental Chemistry and Degradation Studies

Atmospheric Fate and Photochemistry

Glyoxylic acid is recognized as one of the most abundant 2-oxocarboxylic acids found in atmospheric aerosols and exists in both gas and particle phases. nih.govacs.org In aqueous environments like clouds and aerosols, it predominantly exists in its hydrated gem-diol form, dihydroxyacetic acid. nih.govacs.org Its presence in secondary organic aerosols means it can undergo photochemical oxidation in the presence of sunlight and water, leading to a variety of other carboxylic acid and aldehyde products. wikipedia.org

Glyoxylic acid is a notable product of the atmospheric oxidation of various volatile organic compounds. A significant pathway for its formation is the ozonolysis of other organic compounds, such as maleic acid. wikipedia.org The oxidation of glyoxal (B1671930), another atmospheric carbonyl compound, also serves as a source of glyoxylic acid. taylorandfrancis.com Furthermore, the broader process of gas-phase ozonolysis of alkenes is a known source of radicals and other oxygenated compounds, contributing to the atmospheric budget of glyoxylic acid. mit.edu The annual net production of glyoxylic acid in atmospheric waters is estimated to be substantial, with calculations suggesting a total of 2.95 (±0.89) × 10¹⁰ mol per year. acs.org Up to 85% of this amount is concentrated in the particle phase. acs.org

The atmospheric lifetime and fate of glyoxylic acid are largely determined by its gas-phase photochemistry and reactions with atmospheric oxidants. The photolysis of glyoxylic acid vapor yields carbon dioxide (CO₂) and formaldehyde (B43269) (CH₂O) as major primary products, with carbon monoxide (CO) and hydrogen (H₂) as minor products. cdnsciencepub.comcdnsciencepub.com The ratio of these products is dependent on the excitation wavelength, indicating that different excited states are involved in the decomposition process. cdnsciencepub.comnih.gov

Theoretical studies have explored the photochemistry of glyoxylic acid in the near-UV spectrum, identifying two primary photodecarboxylation pathways: a direct C-C bond cleavage (Norrish Type I reaction) and a β-hydrogen transfer followed by CO₂ loss. nih.govresearchgate.net At atmospheric UV wavelengths (380–400 nm), the dominant pathway is a concerted hydrogen transfer-decarboxylation reaction. nih.gov

In addition to photolysis, the reaction with hydroxyl (•OH) radicals is a major atmospheric sink. The estimated rate constant for the gas-phase reaction of glyoxylic acid with •OH is 1.28 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which corresponds to a short atmospheric lifetime. acs.org The gas-phase hydration of glyoxylic acid to its gem-diol form can be significantly catalyzed by common atmospheric substances like water and sulfuric acid, which can be particularly effective in coastal and polluted regions. bit.edu.cnnih.gov

Table 1: Atmospheric Reaction Products and Lifetimes for Glyoxylic Acid
ProcessReactant(s)Major ProductsEstimated LifetimeReference
Gas-Phase PhotolysisGlyoxylic Acid + hvCO₂, FormaldehydeWavelength dependent nih.govcdnsciencepub.com
Aqueous-Phase PhotolysisGlyoxylic Acid + hvGlyoxal, Formic Acid, Oxalic Acid, Tartaric Acid, CO, CO₂~11 days acs.org
Gas-Phase OxidationGlyoxylic Acid + •OHNot specified~0.56 days acs.org
Aqueous-Phase OxidationGlyoxylic Acid + •OHNot specified~5 days acs.org

Biodegradation and Environmental Persistence

Glyoxylic acid is a naturally occurring metabolite and is subject to microbial degradation in both terrestrial and aquatic systems. Its persistence in the environment is generally low due to these rapid biological and photochemical removal processes.

Microbes play a central role in the degradation of glyoxylic acid. It is a key intermediate in the glyoxylate (B1226380) cycle, a metabolic pathway found in many bacteria, fungi, and plants. wikipedia.orgumaryland.edu This cycle allows organisms to utilize simple carbon compounds, like acetyl-CoA derived from fatty acids, for the synthesis of carbohydrates. wikipedia.org The cycle begins when the enzyme isocitrate lyase converts isocitrate into glyoxylate and succinate (B1194679). wikipedia.org

Specific bacterial strains have been identified that can metabolize glyoxylic acid. For instance, in the soil bacterium Rhodococcus jostii, a glycolate (B3277807) oxidase enzyme facilitates the oxidation of glycolaldehyde (B1209225) to glycolic acid, which is then further oxidized to glyoxylic acid and subsequently to oxalic acid. nih.gov This provides a clear pathway for the processing of C2 fragments derived from the breakdown of complex organic matter like lignin. nih.gov

In aquatic systems, glyoxylic acid's fate is governed by both photochemical and biological processes. Direct photolysis in the aqueous phase has an estimated lifetime of approximately 11 days. acs.org Indirect photolysis via reaction with hydroxyl radicals is faster, with a lifetime of about 5 days. acs.org Given its high water solubility and role as a metabolite, it is expected to be readily biodegradable in aquatic environments.

In terrestrial environments, glyoxylic acid is subject to microbial degradation. As an intermediate in the glyoxylate cycle, it is readily processed by soil microorganisms. wikipedia.orgumaryland.edu Studies on the environmental fate of other compounds, like the herbicide glyphosate, show that degradation products can persist and accumulate in soil and sediments, often bound to particulate matter. nih.govresearchgate.net While a different molecule, this highlights the importance of soil interactions for small organic acids. Given that up to 85% of atmospheric glyoxylic acid is found in the particle phase, deposition onto soil and water surfaces is a significant process, where it then enters local biogeochemical cycles. acs.org

Role in Environmental Biogeochemical Cycles

Glyoxylic acid is a pivotal intermediate in the carbon cycle, primarily through its role in the glyoxylate cycle. nih.gov This metabolic pathway is an anabolic alternative to the Krebs cycle and is crucial for organisms that need to synthesize C4 carbohydrates from C2 units (like acetate). umaryland.edu This is particularly important for plant seedlings, which rely on the glyoxylate cycle to convert stored fats from seeds into the glucose needed for growth. britannica.com

The cycle is also vital for microorganisms, allowing bacteria and fungi to grow on fatty acids or other C2 compounds as their sole carbon source. nih.gov The enzymes of the glyoxylate cycle are located both within and outside the peroxisomes in fungi and plants, requiring the transport of intermediates across the peroxisomal membrane and integration with mitochondrial metabolism. nih.gov Through its production and consumption in these widespread metabolic pathways, glyoxylic acid facilitates the conversion of carbon between different organic forms, linking the metabolism of fats and carbohydrates in the biosphere.

Applications in Chemical Synthesis and Materials Science

Utilization as a Key Building Block in Organic Synthesis

2,5-Furandimethanol is a versatile platform chemical that can be converted into numerous other high-value chemicals through processes like hydrogenation, oxidation, and etherification. nih.govncsu.edu Its derivation from 5-hydroxymethylfurfural (B1680220) (HMF), a key biomass-derived intermediate, places it at the center of green chemistry initiatives.

The reactivity of FDM allows for its conversion into various derivatives suitable for specialized chemical industries. While direct large-scale application in agrochemicals is still an area of development, its derivatives hold potential. For instance, fatty acid diesters of FDM are noted for their application as nonionic surfactants, which are essential components in many formulated products. nih.gov In the realm of flavors and fragrances, the furan (B31954) structure is a key component of many aromatic compounds. FDM can be used to synthesize specific fragrance intermediates. nus.edu.sg Its conversion to 2,5-dimethylfuran (B142691) (DMF) is particularly notable, as DMF is not only a potential liquid fuel but also a compound with applications that can overlap with specialty solvents and chemical intermediates. nih.govebi.ac.uk

FDM serves as a crucial starting material for synthesizing pharmaceutical intermediates and other biologically active compounds. nih.govchemicalbook.comalfa-chemistry.com The furan moiety is a structural component in various drugs, and FDM provides a bio-based route to introduce this core into more complex molecules. It is used as a raw material for producing nucleoside derivatives, which are fundamental in antiviral and anticancer drug development. google.com Furthermore, its structure can be incorporated into macrocyclic polyether compounds, such as crown ethers, which have applications in catalysis and as complexing agents. chemicalbook.comgoogle.com

Advanced Materials Development

As a diol, FDM is an excellent monomer for polymerization, capable of replacing petroleum-based aromatic diols to produce more sustainable plastics and resins. ncsu.edu Its rigid furan ring imparts desirable thermal and mechanical properties to the resulting polymers. acs.org

2,5-Furandimethanol is extensively used as a monomer in the synthesis of a variety of polymers, including polyesters, polyurethanes, and polycarbonates. alfa-chemistry.comacs.org It can be polymerized with various diacids, such as succinic acid or adipic acid, to create fully bio-based polyesters. acs.org These furan-based polyesters are being developed as alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). acs.orgresearchgate.net

In the field of thermoset resins, FDM is a valuable precursor for bio-based epoxy resins. It can be chemically modified to create epoxy monomers like 2,5-bis[(2-oxiranylmethoxy)methyl]-furan (BOF). researchgate.netacs.org These bio-epoxy monomers can then be cured to form rigid thermosetting materials with high thermal resistance and strong mechanical properties, suitable for coatings, adhesives, and composites. researchgate.netacs.org Research has also focused on creating thermoreversible and self-healing polymers using FDM as a structural monomer. google.com

Research Findings on FDM-Based Polymers
Polymer TypeCo-monomer(s)Key Research FindingReference
PolyesterSuccinic AcidSuccessful polymerization of FDM derived directly from fructose (B13574) to create a fully bio-based polyester. acs.org
PolyesterTerephthalaldehyde / 2,5-DiformylfuranSynthesis of polyesters via oxidative polymerization, though resulting materials showed moderate to poor thermal stability. acs.org
Epoxy Resin (Thermoset)Epichlorohydrin (to form BOF monomer)A bio-based epoxy monomer (BOF) was synthesized and toughened, achieving an 85% increase in impact strength. acs.org
Polyurethane (PU)Not specifiedFDM is a building block for PUs, where its furan ring can introduce novel features like enhanced adhesion or biological activity. ncsu.edu

The application of FDM in advanced functional materials is an emerging field. While direct use in supercapacitors and optoelectronics is not yet widespread, its derivatives are being explored. The conjugated furan ring system is electronically active, suggesting potential for creating conductive polymers or materials with specific optical properties. For instance, polymers derived from FDM could be tailored for applications requiring specific dielectric properties or as components in photothermal conversion systems. acs.org The ability to prepare memory materials and polymers with self-healing functions from FDM also falls under the umbrella of functional materials design. google.com

Biochemical and Industrial Biorefinery Applications

The production of 2,5-Furandimethanol is a cornerstone of the industrial biorefinery concept, which aims to convert renewable biomass into a spectrum of valuable chemicals and fuels. researchgate.netaimspress.com FDM is typically synthesized via the catalytic reduction of 5-hydroxymethylfurfural (HMF), which itself is produced from the dehydration of C6 sugars like fructose and glucose. nih.govwikipedia.org

Metabolic Engineering for Enhanced Chemical Production

There is significant industrial interest in producing glutaric acid from renewable resources, leading to extensive research in metabolic engineering to create efficient microbial production platforms. nih.govpnas.org The primary strategy involves engineering microorganisms, such as Corynebacterium glutamicum and Escherichia coli, to convert feedstocks like glucose into glutaric acid. rsc.orgresearchgate.net

Researchers have successfully engineered synthetic metabolic pathways in these microbes. nih.govnih.gov A common approach builds upon L-lysine overproducing strains of C. glutamicum. nih.govpnas.org This involves introducing a synthetic pathway that converts L-lysine into glutaric acid. nih.gov This pathway often utilizes genes from other organisms, such as Pseudomonas putida. Key enzymes in this engineered route include L-lysine monooxygenase (davB), 5-aminovaleramide amidohydrolase (davA), 5-aminovalerate transaminase (gabT), and glutarate semialdehyde dehydrogenase (gabD). nih.govrsc.orgnih.gov

Optimization of this process involves several strategies:

Gene Expression: Fine-tuning the expression levels of the pathway genes using strong promoters to maximize conversion efficiency. nih.govnih.gov

Precursor Supply: Engineering the host's metabolism to increase the supply of the direct precursor, L-lysine, and reduce its loss to competing pathways. nih.gov

Exporter Overexpression: Identifying and overexpressing specific exporter proteins, such as one encoded by the ynfM gene, to facilitate the secretion of glutaric acid out of the cell, thereby increasing production titers. nih.govpnas.org

Fermentation Optimization: Adjusting fermentation conditions, including oxygen levels, nutrient feeding strategies, and carbon sources (like glucose and sucrose), to achieve high-yield production. nih.govpnas.orgresearchgate.net

These systems metabolic engineering approaches have led to remarkable production titers. For instance, fed-batch cultivation of a final engineered C. glutamicum strain yielded 105.3 g/L of glutaric acid in 69 hours. nih.govpnas.orgpnas.org Another study using an engineered E. coli strain, combined with a novel nitrogen source feeding strategy, achieved a production of 53.7 g/L. researchgate.net

Table 1: Research Findings in Metabolic Engineering of Glutaric Acid

Host OrganismEngineering StrategyKey Genes Introduced/ModifiedProduction Titer (g/L)Reference
Corynebacterium glutamicumSystems metabolic engineering of an L-lysine overproducer, optimization of a synthetic pathway, and overexpression of a newly discovered exporter.davB & davA (P. putida), gabT & gabD (C. glutamicum), ynfM (exporter)105.3 nih.govpnas.orgpnas.org
Corynebacterium glutamicumOverexpression of 5-aminovalerate transaminase and glutarate semialdehyde dehydrogenase; overexpression of 5-aminovalerate importer.gabT, gabD, NCgl0464 (importer)>90 rsc.org
Corynebacterium glutamicumDual-vector system for L-lysine conversion and glutaric acid production modules.davTDBA (P. putida), dapBmut (E. coli)65.6 rsc.org
Escherichia coliFed-batch fermentation with a novel nitrogen source feeding strategy.5-aminovalerate (AMV) pathway53.7 researchgate.net

Role in Water Treatment Processes and Related Technologies

Glutaric acid and its derivatives play a role in water treatment and related industrial processes, primarily due to their properties as cleaning agents, descalers, and corrosion inhibitors.

Descaling and Cleaning: Glutaric acid is effective in cleaning applications due to its high water solubility and its ability to chelate metal ions. scientistlive.com It can effectively attack and remove water-insoluble deposits like calcium and magnesium fatty acid soaps (soap scum) from hard surfaces such as ceramic tiles, porcelain, and glass. google.com Its ability to bind water hardness ions and metal oxides makes it a useful component in industrial equipment cleaners. scientistlive.com While many industrial descalers use acids like hydrochloric, sulfamic, or citric acid, glutaric acid is a component in some commercial cleaning formulations. google.comfeedwater.co.ukstruviteremoval.com For example, a liquid cleaning agent for ceramic plates has been formulated using partially neutralized glutaric acid, which attacks soap residue and makes it easily removable. google.com

Corrosion Inhibition: Corrosion inhibitors are crucial for protecting metals in cooling water systems from degradation. chemtreat.com These systems often contain diverse metals like steel and copper alloys, which can form galvanic cells and lead to corrosion. watertechnologies.com While glutaraldehyde, a related compound, is well-documented as a biocide that controls microbiologically influenced corrosion (MIC), organic acids and their salts can also contribute to corrosion protection. researchgate.net The mechanism often involves forming a protective film on the metal surface. watertechnologies.com Corrosion inhibitors can be anodic, cathodic, or a combination, with passivating inhibitors forming a tenacious oxide film on the metal. chemtreat.comwatertechnologies.com While specific research on glutaric acid as a primary corrosion inhibitor in large-scale cooling systems is less common than for compounds like triazoles or molybdates, its inclusion in cleaning and treatment formulations suggests a role in maintaining system integrity. chemtreat.comwatertechnologies.com Some formulations for metal treatment and coating use dicarboxylic acids as part of their inhibitor packages. cirs-group.com

Q & A

Q. What peer-review criteria are most stringent for studies on Einecs 243-131-0?

  • Answer : Reviewers prioritize reproducibility (detailed methods), novelty (gap addressing), and statistical rigor (appropriate tests, power analysis). Pre-submission checks should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid desk rejection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Einecs 243-131-0
Reactant of Route 2
Einecs 243-131-0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.